Phenyl selenocyanate

Synthetic Chemistry Reagent Synthesis Selenenylation

Phenyl selenocyanate (PhSeCN) is an organoselenium compound classified as an aromatic selenocyanate. It is characterized by a selenium atom bonded to a phenyl group and a cyanate group, with a molecular formula of C₇H₅NSe and a molecular weight of 182.08 g/mol.

Molecular Formula C7H5NSe
Molecular Weight 182.09 g/mol
CAS No. 2179-79-5
Cat. No. B1348777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl selenocyanate
CAS2179-79-5
Molecular FormulaC7H5NSe
Molecular Weight182.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Se]C#N
InChIInChI=1S/C7H5NSe/c8-6-9-7-4-2-1-3-5-7/h1-5H
InChIKeyNODWRXQVQYOJGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl Selenocyanate (CAS: 2179-79-5): Technical Specifications and Role as a Bifunctional Selenium Synthon for Scientific Procurement


Phenyl selenocyanate (PhSeCN) is an organoselenium compound classified as an aromatic selenocyanate. It is characterized by a selenium atom bonded to a phenyl group and a cyanate group, with a molecular formula of C₇H₅NSe and a molecular weight of 182.08 g/mol [1]. As a commercially available reagent (typically 96-98% purity), it exists as a liquid with a density of 1.484 g/mL at 25°C and a boiling point of 116-117°C at 12 mmHg . This compound serves as a specific, bifunctional source of both nucleophilic and electrophilic selenium species in synthetic chemistry, a property that underpins its utility in diverse chemical transformations .

Why Phenyl Selenocyanate (CAS: 2179-79-5) Cannot Be Simply Substituted with Other Selenocyanate Analogs or Thiocyanates


In scientific and industrial workflows, the substitution of phenyl selenocyanate with a generic 'selenocyanate' or its sulfur analog, phenyl thiocyanate, is not trivial and can lead to significant alterations in reaction outcomes, biological activity, and material properties. The unique electronic and steric environment conferred by the directly attached phenyl group fundamentally differentiates its reactivity from aliphatic selenocyanates (e.g., benzyl or methyl selenocyanate) [1]. Furthermore, the selenium atom imparts a distinct 'soft' nucleophilic and electrophilic character compared to sulfur analogs, resulting in vastly different reaction kinetics, regioselectivity, and biological interactions, such as glutathione depletion and apoptosis induction [2]. The evidence below demonstrates these quantifiable and verifiable differences, underscoring the need for precise compound selection based on empirical data rather than class-level assumptions.

Product-Specific Quantitative Evidence Guide for Phenyl Selenocyanate (CAS: 2179-79-5): Differentiated Performance vs. Key Comparators


Synthesis of Phenyl Selenocyanate Achieves Virtually Quantitative Yields, Contrasting with Lower Yields of Substituted Analogs

The synthesis of phenyl selenocyanate via the reaction of benzeneselenenyl chloride with trimethylsilyl cyanide proceeds with 'virtually quantitative yield' [1]. This contrasts with the reported synthesis of substituted phenyl selenocyanates, such as p-bromophenylselenocyanate, which are often obtained in lower, unspecified yields and may require more complex purification [2]. This high-yielding, simple preparation makes the unsubstituted phenyl selenocyanate a more atom-economical and cost-effective starting material for downstream applications.

Synthetic Chemistry Reagent Synthesis Selenenylation

Phenyl Selenocyanate Enables High-Yielding (66–96%) 1,2-Haloselenenylation of Alkynes, a Transformation Inaccessible to Common Thiocyanate Analogs

Phenyl selenocyanate is a uniquely effective reagent for the 1,2-haloselenenylation of alkynes, delivering halogen-substituted vinyl selenides in 66–96% yield under mild, amine-catalyzed conditions [1]. This transformation leverages the specific reactivity of the Se-CN bond and is not feasible with the corresponding thiocyanate analog (PhSCN), which does not undergo this reaction due to the distinct electronic properties of sulfur versus selenium [2].

Organic Synthesis Catalysis Alkyne Functionalization

Phenyl Selenocyanate Derivatives Demonstrate Superior Anticancer Potency (Lower IC50) Compared to Corresponding Isothiocyanate Analogs in Multiple Cancer Cell Lines

A direct structure-activity relationship study comparing phenylalkyl isoselenocyanates (ISCs), which contain the selenocyanate motif, with their corresponding isothiocyanate (ITC) analogs revealed that ISC compounds consistently exhibited lower IC50 values, indicating higher potency against a panel of cancer cell lines [1]. The study further demonstrated that ISCs were 3 times more potent in vivo, achieving a similar reduction in melanoma tumor size in a mouse xenograft model at a dose 3-fold lower than that required for ITCs [1].

Medicinal Chemistry Cancer Biology Cytotoxicity

Phenyl Selenocyanate Exhibits Superior Solid-State Ordering via Strong Se···N Interactions Compared to Its Thiocyanate and Halogen Analogs

Crystallographic analysis of PhSeX compounds (X = Cl, CN, SCN) revealed significant differences in their solid-state structures. While PhSeCl forms a tetrameric 'square' motif, PhSeCN and PhSeSCN consist of monomeric units that form chains via Se···N interactions. Crucially, the Se···N interaction is much shorter and stronger in PhSeCN (3.023(3)–3.065(4) Å) than in PhSeSCN (3.348(4) Å), leading to a more ordered and robust supramolecular architecture [1]. This is a direct, quantitative structural differentiator from the closest pseudohalogen analog.

Crystal Engineering Materials Science Chalcogen Bonding

Optimal Research and Industrial Application Scenarios for Phenyl Selenocyanate (CAS: 2179-79-5) Based on Verified Differentiated Performance


1. Precursor for High-Yield Synthesis of Bioactive Organoselenium Pharmacophores

This compound is the preferred starting material for constructing complex organoselenium molecules with potential anticancer or antimicrobial properties. Its ability to undergo high-yielding reactions, such as 1,2-haloselenenylation of alkynes (66-96% yield) [1], allows for the efficient generation of diverse libraries of selenium-containing compounds. The evidence that selenocyanate-bearing compounds exhibit superior potency (lower IC50) and in vivo efficacy (3x lower dose) compared to their sulfur-based analogs [2] makes phenyl selenocyanate an essential building block in medicinal chemistry programs focused on developing novel chemotherapeutic agents.

2. Reagent of Choice for Stereoselective Cyanoselenenylation of Olefins

For chemists seeking to install vicinal cyano and phenylseleno groups onto olefins in a stereoselective manner, phenyl selenocyanate is the reagent of choice. The reaction proceeds with excellent yields and high stereoselectivity, producing 2-phenylseleno carbonitriles [3]. This specific difunctionalization is a powerful transformation for increasing molecular complexity in a single step and is a key differentiator from other selenenylating agents, which may not provide the same level of control or functional group compatibility.

3. Component in Crystal Engineering for Reliable Chalcogen-Bonded Architectures

In the field of supramolecular chemistry and crystal engineering, phenyl selenocyanate is a valuable tecton due to its predictable and strong Se···N chalcogen bonding interactions. As demonstrated by crystallographic studies, the Se···N distance in PhSeCN (3.02-3.06 Å) is significantly shorter than that in its thiocyanate analog (PhSeSCN, 3.35 Å) [4]. This robust and directional non-covalent interaction can be exploited to design and synthesize new crystalline materials with tailored optical, electronic, or mechanical properties.

4. Preferred Synthon for Laboratory Preparation of Diselenides via Chemoselective Reduction

Phenyl selenocyanate is an efficient precursor for the laboratory-scale synthesis of diphenyl diselenide and related species. It can be chemoselectively reduced to selenolates or diselenides using metal hydrides (e.g., NaH, LiHBEt3, NaBH4) . This method offers a controlled and high-yielding route to these valuable intermediates, which are themselves used in a variety of applications, from antioxidant studies to materials chemistry. Its high purity (96-98%) and reliable reactivity ensure reproducible outcomes for researchers.

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